
1-Dichlorophosphoryl-4-methyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dichlorophosphoryl-4-methyl-benzene is an organophosphorus compound with the molecular formula C7H7Cl2P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a 4-methylphenyl group and two chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
1-Dichlorophosphoryl-4-methyl-benzene can be synthesized through several methods. One common method involves the reaction of dimethyl methylphosphonate with a chlorinating agent such as thionyl chloride or phosgene in the presence of a catalytic amount of an inorganic halide . This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve similar chlorination reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
1-Dichlorophosphoryl-4-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form dialkyl phosphonates, releasing hydrochloric acid as a byproduct.
Oxidation and Reduction: It can be oxidized to form phosphonic acids or reduced to form phosphines, depending on the reagents and conditions used.
Hydrolysis: It reacts vigorously with water to produce phosphonic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dichlorophosphoryl-4-methyl-benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Dichlorophosphoryl-4-methyl-benzene involves its reactivity with nucleophiles, such as alcohols and amines. The compound’s chlorine atoms are highly reactive, allowing it to form strong bonds with nucleophiles, resulting in the formation of phosphonate esters or amides. This reactivity is exploited in various chemical synthesis processes.
Comparison with Similar Compounds
1-Dichlorophosphoryl-4-methyl-benzene can be compared with other similar compounds, such as:
Methylphosphonyl dichloride: Similar in structure but lacks the 4-methylphenyl group, making it less bulky and potentially less reactive.
Phenyl phosphonic dichloride: Contains a phenyl group instead of a 4-methylphenyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the 4-methylphenyl group, which can influence its chemical behavior and applications.
Properties
CAS No. |
17566-84-6 |
---|---|
Molecular Formula |
C7H7Cl2OP |
Molecular Weight |
209.01 g/mol |
IUPAC Name |
1-dichlorophosphoryl-4-methylbenzene |
InChI |
InChI=1S/C7H7Cl2OP/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 |
InChI Key |
RZEWMEXEGBBRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.